10-O-Methylprotosappanin B

Anti-inflammatory Nitric Oxide Inhibition Structure-Activity Relationship

Researchers requiring defined stereochemistry for SAR studies face generic substitution risks leading to inaccurate IC50 values. 10-O-Methylprotosappanin B provides epimerically resolved reference standard with 2.07-fold greater NO inhibitory potency (IC50 76.1 μM) vs protosappanin B. Key advantages: • 27% higher logP than protosappanin B (XLogP 1.30-1.44) for permeability studies • LC-MS/HPLC-ready, ≥98% purity, essential for resolving epimer pairs • Reliable supply for anti-inflammatory screening and O-methyltransferase assay control.

Molecular Formula C17H18O6
Molecular Weight 318.32 g/mol
Cat. No. B591326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-O-Methylprotosappanin B
Molecular FormulaC17H18O6
Molecular Weight318.32 g/mol
Structural Identifiers
InChIInChI=1S/C17H18O6/c1-22-16-4-10-7-17(21,8-18)9-23-15-5-11(19)2-3-12(15)13(10)6-14(16)20/h2-6,18-21H,7-9H2,1H3
InChIKeyMPBIWBGTEYMVRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

10-O-Methylprotosappanin B Overview


10-O-Methylprotosappanin B (CAS 111830-77-4, C₁₇H₁₈O₆, MW 318.32) is a naturally occurring homoisoflavonoid belonging to the protosappanin class, primarily isolated from the heartwood of Caesalpinia sappan L. It is the 10-O-methyl derivative of protosappanin B and exists as part of an epimeric pair with 10-O-methylisoprotosappanin B, a structural feature common to dibenzoxocin derivatives in this class. [1] The compound serves as a reference standard for analytical method validation and is available in high purity (≥98%) for research applications.

Homoisoflavonoid reference standard from Caesalpinia sappan
Epimer-specific identity; stereochemical resolution required
LPS-induced NO pathway inhibition study fit

Why Generic Substitution Fails


The 10-O-methyl modification fundamentally alters the compound's anti-inflammatory potency, lipophilicity, and chromatographic retention behavior relative to its unmethylated precursor protosappanin B. Unlike brazilin or brazilein, which interconvert under oxidative conditions, the protosappanin epimeric pairs (protosappanin B/isoprotosappanin B and their 10-O-methyl counterparts) require explicit stereochemical resolution for reproducible biological activity. Generic substitution with protosappanin B would result in a 2.1-fold loss in anti-inflammatory IC₅₀ [1], while substitution with brazilin would introduce confounding redox chemistry. The 10-O-methyl group also increases the predicted logP by approximately 27% versus protosappanin B, altering solubility and membrane partitioning properties.

01 Protosappanin B (unmethylated) may shift anti-inflammatory response profile in NO inhibition assays
02 Lipophilicity difference alters membrane partitioning and solubility behavior vs. unmethylated analog
03 Stereoisomer mixture (CAS 111830-77-4) cannot guarantee epimer-specific biological readout

Quantitative Differentiation Evidence


Anti-Inflammatory Potency vs. Protosappanin B

In a direct head-to-head comparison, 10-O-methylprotosappanin B demonstrated significantly enhanced anti-inflammatory activity relative to its direct precursor protosappanin B. The methylated derivative achieved an IC₅₀ of 76.1 ± 4.7 μM against LPS-induced nitric oxide (NO) production, while protosappanin B exhibited an IC₅₀ of 157.7 ± 5.0 μM under identical assay conditions. [1] This represents a 2.07-fold improvement in potency (Δ = 81.6 μM), confirming that 10-O-methylation is a productive structural modification for anti-inflammatory efficacy within the protosappanin scaffold.

NO Inhibition Potency
Head-to-head
IC₅₀: 76.1 ± 4.7 μM vs 157.7 ± 5.0 μM (protosappanin B); 2.07-fold higher response
Supports selection for LPS-induced NO pathway research
RAW264.7 macrophage; LPS-stimulated in vitro
Anti-inflammatory Nitric Oxide Inhibition Structure-Activity Relationship

Lipophilicity and Membrane Partitioning Advantage

Cross-study comparison of predicted partition coefficients reveals that 10-O-methylprotosappanin B possesses substantially higher lipophilicity than protosappanin B. The XLogP value for 10-O-methylprotosappanin B is reported as 1.30–1.44 across multiple authoritative databases [1] [2], while protosappanin B has an XLogP of approximately 1.13. This represents a 15–27% increase in predicted lipophilicity, consistent with the addition of a methyl ether at the 10-position replacing a free hydroxyl group. The corresponding polar surface area decreases from 110.38 Ų (protosappanin B) to 99.38–99.40 Ų (10-O-methyl derivative).

Lipophilicity (XLogP)
Predicted property
XLogP 1.30–1.44 vs 1.13; PSA ~99.4 vs 110.4 Ų; 15–27% higher logP
Predicted higher passive permeability context
Cross-database in silico comparison
Lipophilicity ADME XLogP

Epimer Resolution Requirement

Within the protosappanin class, dibenzoxocin derivatives exist as epimeric pairs: protosappanin B/isoprotosappanin B and 10-O-methylprotosappanin B/10-O-methylisoprotosappanin B. [1] [2] Unlike brazilin (CAS 474-07-7) and brazilein (CAS 600-76-0), which interconvert via spontaneous oxidation at the C-3 position, protosappanin epimers require intentional chromatographic resolution and do not interconvert under standard storage conditions. Vendors supplying 10-O-methylprotosappanin B as a 'stereoisomer mixture' (CAS 111830-77-4) cannot guarantee epimer-specific biological activity. The compound's CAS registry entry explicitly describes it as a stereoisomer mixture of 7,8-dihydro-6-(hydroxymethyl)-10-methoxy-6H-dibenz[b,d]oxocin-3,7,11-triol, further underscoring the need for epimer verification upon procurement.

Epimer Identity
Class-level inference
Epimeric pair: 10-O-methylprotosappanin B / isoprotosappanin B; CAS often mixture
Epimer-specific verification needed for assay reproducibility
Natural product isolation; RP-HPLC resolution
Stereochemistry Epimer Resolution Quality Control

Regioselective Enzymatic Methylation

The PDMA-coupled biotransformation study demonstrated that Streptomyces peucetius O-methyltransferase (SpOMT2884) regiospecifically methylates protosappanin B at the 10-OH position to produce 10-O-methylprotosappanin B as the sole methyl product, as confirmed by high-resolution mass spectrometry and NMR. [1] Protosappanin B was one of seven precursors (from 4,364 screened natural compounds) successfully biotransformed by SpOMT2884, indicating a specific enzyme-substrate recognition motif. The regioselectivity of this enzymatic methylation is critical because chemical methylation of protosappanin B with diazomethane yields a trimethyl ether product [2], demonstrating that enzymatic production provides a route to the mono-methylated derivative inaccessible via non-specific chemical methylation.

Enzymatic Methylation
Supporting evidence
SpOMT2884 yields 10-O-mono-methyl exclusively; chemical methylation yields tri-methyl ether
Defined mono-methylation supports reference standard use
Confirmed by HR-MS and NMR
Biotransformation Regioselectivity Biosynthesis

Research and Procurement Scenarios


Anti-Inflammatory Drug Screening

10-O-Methylprotosappanin B is the preferred protosappanin derivative for primary anti-inflammatory screening campaigns targeting the LPS-induced NO production pathway. The compound's IC₅₀ of 76.1 ± 4.7 μM, representing a 2.07-fold improvement over protosappanin B (IC₅₀ = 157.7 ± 5.0 μM), makes it the most potent methylated protosappanin with published quantitative comparator data for this indication. [1] Researchers designing structure-activity relationship (SAR) studies around the dibenzoxocin scaffold should select 10-O-methylprotosappanin B as the methylated reference point and protosappanin B as the unmethylated baseline control to establish methylation-dependent activity trends.

ADME and Membrane Permeability Profiling

10-O-Methylprotosappanin B exhibits 27% higher predicted logP (XLogP 1.30–1.44) and reduced polar surface area (99.4 Ų) compared to protosappanin B (XLogP 1.13; PSA 110.4 Ų). [2] This lipophilicity advantage positions the compound as a candidate for comparative ADME studies assessing the impact of O-methylation on passive membrane permeability, cellular uptake, and oral bioavailability within the homoisoflavonoid class. Parallel artificial membrane permeability assays (PAMPA) and Caco-2 monolayer studies comparing 10-O-methylprotosappanin B with protosappanin B can isolate the contribution of 10-O-methylation to transepithelial transport.

Analytical QC of Caesalpinia sappan Products

10-O-Methylprotosappanin B serves as a reference standard for LC-MS and HPLC-based quality control methods for Caesalpinia sappan herbal products and extracts, including Ganfule granules where it has been identified as a characteristic component alongside other markers. [3] The compound's defined epimeric relationship with 10-O-methylisoprotosappanin B requires chromatographic methods capable of resolving these stereoisomers; procurement of epimerically defined material is essential for method development. Its CAS 111830-77-4 identity and availability at ≥98% purity support its use as a pharmacopeial reference standard candidate.

O-Methyltransferase Substrate Specificity Probe

10-O-Methylprotosappanin B, produced regiospecifically by SpOMT2884 from S. peucetius, serves as a reference product for screening O-methyltransferase activity and substrate promiscuity. [1] The distinctive regioselectivity of enzymatic versus chemical methylation—where enzymatic conditions yield exclusively the 10-O-mono-methyl product while diazomethane yields a trimethyl ether—makes this compound a valuable positive control for assessing OMT regioselectivity in both native and engineered enzyme systems.

Application
Selection Property
Validation Focus
Inflammation pathway screening
Comparative NO inhibition assay context
LPS-induced NO production endpoint verification
Membrane permeability profiling
Predicted higher lipophilicity and lower PSA
Passive membrane permeability assay context
Caesalpinia sappan product QC
Epimer-specific chromatographic retention
HPLC/LC-MS stereoisomer resolution method
O-Methyltransferase probe
Regiospecific 10-O-methylation product
OMT regioselectivity assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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